molecular formula C10H9FO B1339362 5-Fluoro-1-tetralone CAS No. 93742-85-9

5-Fluoro-1-tetralone

Cat. No. B1339362
CAS RN: 93742-85-9
M. Wt: 164.18 g/mol
InChI Key: ALVLPJZOYNSRRX-UHFFFAOYSA-N
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Description

5-Fluoro-1-tetralone is a chemical compound with the molecular formula C10H9FO. It has a molecular weight of 164.18 . It is also known as 5-Fluoro-3,4-dihydronaphthalen-1 (2H)-one .


Synthesis Analysis

The synthesis of 5-Fluoro-1-tetralone involves a mixture of 4-(2-fluorophenyl)butyric acid and thionyl chloride, which is refluxed for 3 hours. The excess thionyl chloride is removed in vacuo to give 4-(2-fluorophenyl)butyryl chloride. This chloride in carbon disulfide at -78°C is added to aluminum chloride portionwise over a 30-minute period. The mixture is warmed to room temperature for 30 minutes, then refluxed for 2 hours .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-tetralone consists of a tetralone backbone with a fluorine atom attached . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Cancer Therapy

5-Fluoro-1-tetralone derivatives have been developed for use in cancer therapy, particularly for cervical cancer. These compounds feature an intramolecular charge transfer (ICT) mechanism that allows for drug release monitoring. Their emission wavelength and Stokes shift are significant, which contributes to their effectiveness in therapy .

Pharmacological Activities

Research has shown that tetralone derivatives exhibit a range of pharmacological activities. These activities are of interest to medicinal chemists and contribute to further research aimed at multiple targets. The structure-activity relationship (SAR) analysis and docking studies of tetralone and its derivatives are crucial in understanding their pharmacological potential .

Alzheimer’s Disease Treatment

Tetralone scaffolds are used in the synthesis of acetylcholinesterase inhibitors, which are effective in treating Alzheimer’s disease. This application highlights the importance of 5-Fluoro-1-tetralone in developing treatments for neurodegenerative diseases .

Antibiotics Synthesis

Some antibiotics are synthesized using α-tetralone derivatives as building blocks. This application underscores the role of 5-Fluoro-1-tetralone in creating compounds that can combat bacterial infections .

Antidepressants Development

Similarly, tetralone derivatives are utilized in the development of antidepressants. The chemical properties of 5-Fluoro-1-tetralone make it a valuable component in formulating medications that can alleviate depression .

Antitumor Activity

Alkaloids possessing antitumor activity have been synthesized using tetralone scaffolds. This indicates the potential of 5-Fluoro-1-tetralone in contributing to the development of antitumor agents .

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-1-tetralone is not available, it is generally recommended to handle chemical compounds with care, avoiding contact with skin and eyes, and preventing inhalation of vapors .

properties

IUPAC Name

5-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVLPJZOYNSRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573267
Record name 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-tetralone

CAS RN

93742-85-9
Record name 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 200 gm of polyphosphoric acid heated at 80° C. was added 15.9 gm of the compound prepared in (6) above over 1 hour while stirring. The stirring was continued for another 1 hour at the same temperature. The resultant reaction mixture was poured into ice-cooled water and extracted with chloroform. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 14.1 gm of the title compound.
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
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15.9 g
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reactant
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Synthesis routes and methods II

Procedure details

To the 4-(2-fluorophenyl)butyryl chloride in carbon disulfide (1.0 L) at -78° C. was added aluminum chloride (93.2 g, 0.7 mol) portionwise over a 30 min period. The mixture was warmed to room temperature for 30 min, then refluxed for 2 h. The reaction mixture was poured into a mixture of ice (500 mL) and HCl (6N, 500 mL). The carbon disulfide layer was separated, washed with saturated sodium bicarbonate and extracted with ethyl acetate. The aqueous phase was extracted with ethyl acetate. The combined extracts were dried (MgSO4) and concentrated in vacuo to give 84.2 g (93%) of 5-fluorotetralone as a tan solid. NMR (CDCl3): d 7.7 (m, 1H, ArH), 7.1 (m, 2H, ArH), 2.9 (t, 2H, CH2), 2.6 (t, 2H, CH2), 2.1 (q, 2H, CH2).
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93.2 g
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ice
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500 mL
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reactant
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500 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

Quantity
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Synthesis routes and methods IV

Procedure details

A round bottom flask was charged with 0.15 g of 4-(2-fluorophenyl)butanoic acid, which was dissolved in 20 mL DCM and cooled to 0° C. Oxalyl chloride (0.15 mL) was added, followed by 1 drop of DMF. A drying tube was attached, and the solution was stirred at 0° C. for two hours. Aluminum chloride (0.121 g) was added and the solution was allowed to slowly warm to RT overnight. The mixture was poured onto ice water, and extracted three times with DCM. The combined organic layers were washed with 0.5 M NaOH and brine. The organic phase was dried, evaporated, and purified by column chromatography (eluting with 20% EtOAc/Hexanes), to give 0.07 g (53%) of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (32).
Quantity
0.15 g
Type
reactant
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0.15 mL
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0.121 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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